molecular formula C30H36FN3O4S B1668170 C108297

C108297

Cat. No.: B1668170
M. Wt: 553.7 g/mol
InChI Key: OMKDFVUMRKROMY-SSEXGKCCSA-N
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Description

C108297 is a selective glucocorticoid receptor modulator. It has shown significant potential in reducing obesity by decreasing caloric intake and increasing lipolysis and fat oxidation. Additionally, it has anti-inflammatory properties, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C108297 involves multiple steps, including the formation of a pyrazolo[3,4-g]hexahydro-isoquinoline core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

C108297 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

C108297 has a wide range of scientific research applications, including:

Mechanism of Action

C108297 exerts its effects by selectively modulating glucocorticoid receptors. It binds to these receptors with high affinity, altering their interaction with downstream effector molecules. This modulation leads to reduced caloric intake, increased lipolysis, and fat oxidation, as well as decreased inflammation. The molecular targets and pathways involved include the hypothalamic corticotropin-releasing hormone gene expression and the inhibition of pro-inflammatory cytokine expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C108297 is unique due to its high selectivity for glucocorticoid receptors and its dual agonistic and antagonistic properties. This selectivity allows it to modulate specific pathways without causing widespread side effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C30H36FN3O4S

Molecular Weight

553.7 g/mol

IUPAC Name

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

InChI

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1

InChI Key

OMKDFVUMRKROMY-SSEXGKCCSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C108297;  C 108297;  C-108297.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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